molecular formula C21H29N3O2 B2560839 AB-Chiminaca CAS No. 2219330-90-0

AB-Chiminaca

Cat. No. B2560839
CAS RN: 2219330-90-0
M. Wt: 355.482
InChI Key: BLLKAWANSRRHLA-IBGZPJMESA-N
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Description

AB-CHMINACA is an indazole-based synthetic cannabinoid . It is a potent agonist of the CB1 receptor (Ki = 0.78 nM) and CB2 receptor (Ki = 0.45 nM) and fully substitutes for Δ9-THC in rat discrimination studies, while being 16x more potent . It contains a valine amino acid amide residue as part of its structure, where older cannabinoids contained a naphthyl or adamantane residue .


Synthesis Analysis

The synthesis of (S)-AB-CHMINACA has been described starting with 1H-indazole-3-carboxylic acid, which was subjected to Fischer esterification to give the corresponding methyl ester . The ester was then saponified to give the acid 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid, which was then reacted with ʟ-valinamide to produce (S)-AB-CHMINACA .


Molecular Structure Analysis

The molecular structure of AB-CHMINACA is N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide . It has a chiral centre at the C-2 carbon of the oxobutan-2-yl side chain, so two enantiomers exist: ®-AB-CHMINACA and (S)-AB-CHMINACA .


Chemical Reactions Analysis

AB-CHMINACA is soluble in organic solvents . More research is needed to fully understand the chemical reactions involving AB-CHMINACA.


Physical And Chemical Properties Analysis

AB-CHMINACA has a melting point of 88.5-92.5°C . Its solubility in organic solvents has been reported . The molecular formula is C20H28N4O2 and the molar mass is 356.470 g·mol−1 .

Scientific Research Applications

Forensic Toxicology

AB-Chiminaca has gained attention in forensic toxicology due to its presence in illicit substances. Researchers use biological matrices (such as blood, urine, oral fluid, and hair) to detect and quantify AB-Chiminaca. These matrices help establish consumption patterns, link toxicity to specific compounds, and identify chronic or retrospective use .

Clinical Studies

Clinical investigations explore AB-Chiminaca’s effects on human health. While it has low lethality, chronic administration can lead to liver and kidney histotoxic effects even at low doses. Although clinical symptoms may not be immediately noticeable, long-term exposure warrants monitoring .

Metabolism and Elimination

Understanding AB-Chiminaca’s metabolism and elimination pathways aids in drug testing and interpretation. Urine remains the matrix of choice for longer detection times, despite pH considerations .

Analytical Methods

Developing robust analytical methods ensures accurate detection of AB-Chiminaca. Techniques like high-resolution mass spectrometry help identify new derivatives and monitor changes in the drug market .

Mechanism of Action

Target of Action

AB-Chiminaca is a synthetic cannabinoid that primarily targets the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes, including mood, pain sensation, appetite, and cognitive functions .

Mode of Action

AB-Chiminaca acts as a potent agonist for the CB1 and CB2 receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In the case of AB-Chiminaca, it binds to these receptors and mimics the effects of naturally occurring cannabinoids . It has been found to be 16 times more potent than Δ9-THC, the primary psychoactive component of cannabis, in rat discrimination studies .

Biochemical Pathways

These may include the release of dopamine in the brain’s reward pathway, which is associated with feelings of pleasure and reward .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely that ab-chiminaca is rapidly absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of AB-Chiminaca’s action are primarily due to its interaction with the CB1 and CB2 receptors. This interaction can lead to a variety of physiological effects, including altered mood, perception, and cognition . Ab-chiminaca has also been associated with adverse effects, including seizures, deaths, and psychotic episodes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of AB-Chiminaca. For example, factors such as temperature, pH, and the presence of other substances can affect its stability and potency. Additionally, individual factors such as a person’s metabolism, overall health, and use of other substances can influence how AB-Chiminaca is processed in the body and its overall effects .

Safety and Hazards

There have been a number of reported cases of seizures, deaths, and psychotic episodes in relation to this synthetic cannabinoid . In 2015, AB-CHMINACA became a Schedule I controlled substance in the United States .

Future Directions

New synthetic cannabinoids (SCs) are emerging rapidly and continuously . Biological matrices are key for their precise detection to link toxicity and symptoms to each compound and concentration and ascertain consumption trends . This work highlights the use of new techniques, such as high-resolution mass spectrometry, to avoid the use of previous standards and to monitor new trends in the drug market .

properties

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h6-7,10-11,13-15,19H,3-5,8-9,12H2,1-2H3,(H2,22,25)(H,23,26)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLKAWANSRRHLA-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801342277
Record name N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AB-Chiminaca

CAS RN

2219330-90-0
Record name N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801342277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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